2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H11ClN2OS2 and its molecular weight is 322.83. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) focused on the synthesis of dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the folate pathway, which is critical for DNA synthesis and repair. The research highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent dual inhibitors, suggesting their promise in cancer chemotherapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Spectroscopic and Molecular Docking Studies
Alzoman et al. (2015) conducted spectroscopic investigations (FT-IR, FT-Raman) and molecular docking studies of a similar pyrimidine derivative. Their analysis predicted the compound's nonlinear optical behavior and potential as an anti-diabetic agent through inhibition of GPb, which could open avenues for new therapeutic applications (Alzoman, Mary, Panicker, Al-Swaidan, El-Emam, Al-Deeb, Al‐Saadi, Van Alsenoy, & War, 2015).
Antitumor Activities of Thieno[3,2-d]pyrimidine Derivatives
Research by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new thieno[3,2-d]pyrimidine derivatives. Several compounds exhibited potent anticancer activity against various human cancer cell lines, demonstrating the potential of these derivatives in oncological research and therapy (Hafez & El-Gazzar, 2017).
Synthesis and Evaluation of Novel Derivatives
A study by Santos et al. (2015) reported the regioselective synthesis of new 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showcasing a method to create derivatives with potential biological activities. This research adds to the body of knowledge on the synthetic versatility of pyrimidinone compounds (Santos et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the TRIM25 protein, a ubiquitin E3 ligase expressed in tumor cells . This protein plays a crucial role in various cellular processes, including cell proliferation and survival, making it a potential target for cancer therapy .
Mode of Action
The compound binds to a specific domain of the TRIM25 protein . This binding triggers the ubiquitination and subsequent degradation of GPX4 , a key enzyme that protects cells from oxidative damage . The loss of GPX4 leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and cell death .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDZRQQJZKLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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